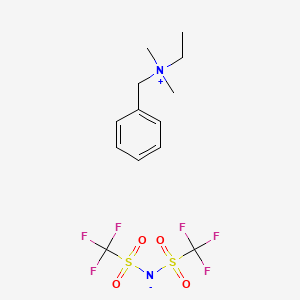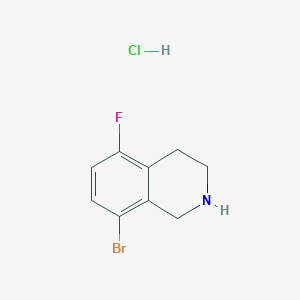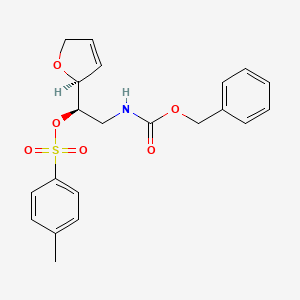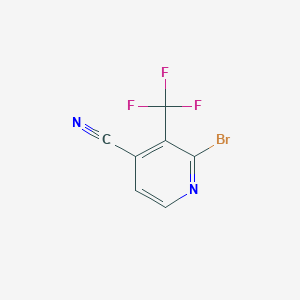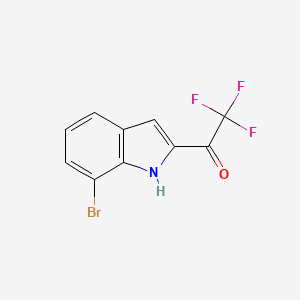
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone, also known as BIF, is an organic compound with a wide range of applications in the fields of scientific research and lab experiments. This compound belongs to the class of indole derivatives, which are compounds containing a benzene ring with an additional nitrogen atom at the 3-position. BIF is a very interesting compound due to its unique chemical structure and properties. It has been extensively studied for its synthesis methods, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis :
- The compound has been involved in the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which demonstrated good antimicrobial activities against bacteria and fungi (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Crystal Structure and Hydrogen Bonding Studies :
- The compound and its derivatives have been used to study crystal structures and hydrogen bonding. For instance, 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles were synthesized and their molecular structures characterized using NMR, IR, and mass spectrometric techniques. Structural studies provided insights into hydrogen bonding networks and π-stacking of the indole moiety, contributing to the understanding of molecular interactions in solid states (Mphahlele, 2018).
Intermolecular Interaction Analysis :
- These compounds have been used to analyze intermolecular interactions within crystal structures. The Hirshfeld surface analysis and 2D finger-print draw evaluated atom-to-atom interactions percentages, contributing to the understanding of molecular structures and interactions (Barakat et al., 2017).
Electrochemical Applications :
- In the realm of electrochemistry, (1-bromo-2,2,2-trifluoroethyl)arenes, a category to which our compound of interest belongs, were used in the fixation of carbon dioxide to produce 2-aryl-3,3,3-trifluoropropanoic acids. These reactions have applications in synthesizing non-steroidal anti-inflammatory drugs, indicating the compound's relevance in medicinal chemistry as well (Yamauchi, Hara, & Senboku, 2010).
Olefin Polymerization Catalysis :
- The compound's derivatives have been used to synthesize novel ligands for olefin polymerization catalysis, indicating its utility in material science and industrial chemistry (Lebedev et al., 2009).
Propriétés
IUPAC Name |
1-(7-bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-4-7(15-8(5)6)9(16)10(12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGYKLUHLLIIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



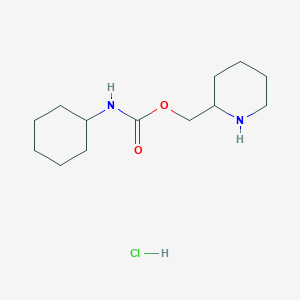
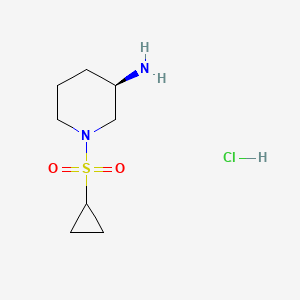
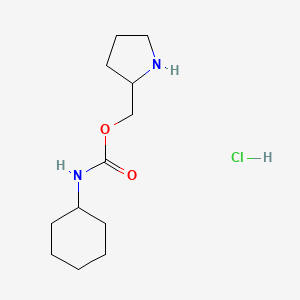
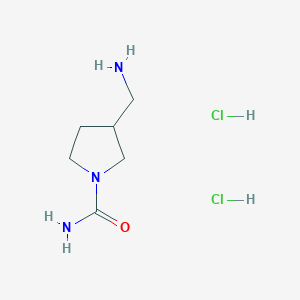
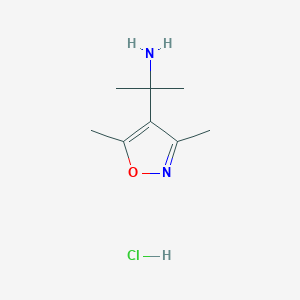
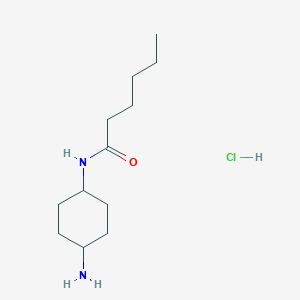
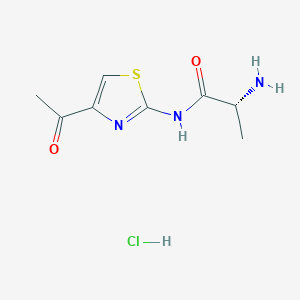
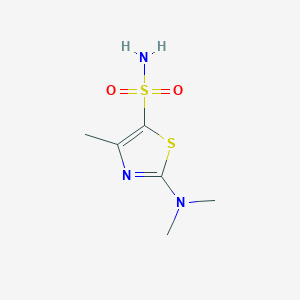
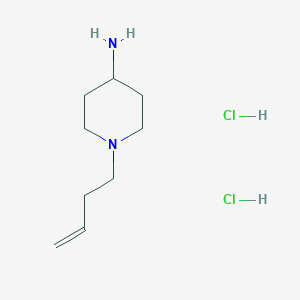
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
